1-Hydroxypyrene
Overview
Description
1-Hydroxypyrene, also known as pyren-1-ol, is a hydroxylated derivative of pyrene, a polycyclic aromatic hydrocarbon. It is a human metabolite and can be found in the urine of individuals exposed to air pollution. This compound is often used as a biomarker for exposure to polycyclic aromatic hydrocarbons, which are environmental pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxypyrene can be synthesized through various methods. One common method involves the reaction of 1-alkoxy pyrene with alkyl mercaptan and a strong base at temperatures ranging from 50 to 120°C. The reaction mixture is then processed to recover the solvent, extract the product, and purify it to achieve high purity .
Industrial Production Methods: The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process includes steps such as solvent recovery, extraction, and purification to ensure the product meets the required purity standards. The raw materials used are relatively simple and cost-effective, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxypyrene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of pyrenequinones .
Scientific Research Applications
1-Hydroxypyrene has several scientific research applications:
Chemistry: It is used as a standard for studying the metabolism of polycyclic aromatic hydrocarbons.
Biology: It serves as a biomarker for assessing exposure to environmental pollutants.
Medicine: Research on this compound helps in understanding the health effects of exposure to polycyclic aromatic hydrocarbons.
Mechanism of Action
1-Hydroxypyrene exerts its effects primarily through its role as a metabolite of pyrene. It is formed in the body through the enzymatic hydroxylation of pyrene. This compound can then be further metabolized and excreted in the urine. The molecular targets and pathways involved include cytochrome P450 enzymes, which play a crucial role in its metabolism .
Comparison with Similar Compounds
- 1-Hydroxyphenanthrene
- 2-Hydroxyphenanthrene
- 3-Hydroxyphenanthrene
- 4-Hydroxyphenanthrene
Comparison: 1-Hydroxypyrene is unique due to its specific structure and the position of the hydroxyl group. This uniqueness makes it a reliable biomarker for exposure to polycyclic aromatic hydrocarbons, unlike other similar compounds which may not be as specific or sensitive .
Properties
IUPAC Name |
pyren-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJNHUAPTJVVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038298 | |
Record name | 1-Hydroxypyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Hydroxypyrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5315-79-7, 63021-84-1 | |
Record name | 1-Hydroxypyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5315-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxypyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-HYDROXYPYRENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30968 | |
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Record name | 1-Hydroxypyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hydroxypyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 1-HYDROXYPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2H6O5V707 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Hydroxypyrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 °C | |
Record name | 1-Hydroxypyrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1-hydroxypyrene (1-OHP)?
A1: this compound is a metabolite of pyrene, a polycyclic aromatic hydrocarbon (PAH). It is considered a reliable biomarker for assessing human exposure to PAHs. [, , , , , , ]
Q2: Why is 1-OHP used as a biomarker for PAH exposure?
A2: 1-OHP is a major metabolite of pyrene, and pyrene is commonly found in PAH mixtures. It is readily detectable in urine, and its presence is closely correlated with the levels of other PAHs in the environment. [, , , , ]
Q3: How is 1-OHP detected and measured in urine?
A3: Several methods can be used to detect and quantify 1-OHP in urine, including high-performance liquid chromatography (HPLC) with fluorescence detection, gas chromatography-mass spectrometry (GC-MS), and resonance light scattering (RLS) techniques. [, , , , ]
Q4: How do smoking and diet influence urinary 1-OHP levels?
A4: Smoking is a significant source of PAH exposure and can lead to elevated levels of 1-OHP in urine. Similarly, consuming grilled or smoked food can also contribute to increased 1-OHP levels. These factors must be considered when using 1-OHP as a biomarker for occupational PAH exposure. [, , , , , , ]
Q5: What is the half-life of 1-OHP in the human body?
A5: The half-life of 1-OHP is relatively short, around 6-35 hours, meaning it is primarily indicative of recent PAH exposure. [, ]
Q6: What are the advantages of using 1-OHP as a biomarker over traditional air monitoring methods?
A6: While air monitoring measures external exposure, 1-OHP reflects the actual internal dose of PAHs absorbed by the body through various routes, including inhalation and dermal contact. This provides a more comprehensive picture of individual exposure. [, , , ]
Q7: What are the health risks associated with PAH exposure?
A7: Exposure to PAHs, particularly those classified as carcinogenic, has been linked to an increased risk of various cancers, including lung, skin, and bladder cancer. [, , , , , , , ]
Q8: Are there specific occupational groups at a higher risk of PAH exposure?
A8: Yes, several occupations are associated with elevated PAH exposure risks. These include coke oven workers, asphalt workers, rubber manufacturing workers, aluminum production workers, and those working in petrochemical industries. [, , , , , , , , , , ]
Q9: What protective measures can be taken to minimize PAH exposure in occupational settings?
A9: Several measures can reduce occupational PAH exposure: using appropriate personal protective equipment (PPE) like respirators and gloves, implementing engineering controls to minimize emissions, promoting good hygiene practices, and conducting regular monitoring of workplace air and worker urine samples. [, , , , , ]
Q10: Can DNA damage be used as an indicator of PAH exposure?
A10: Yes, studies have shown a correlation between urinary 1-OHP levels and DNA damage markers like 8-hydroxydeoxyguanosine (8-OHdG) and micronuclei frequency in lymphocytes, suggesting that 1-OHP can serve as an indicator of PAH-induced genotoxicity. [, , , , , ]
Q11: What are the challenges in measuring 1-OHP at low exposure levels?
A11: Accurately measuring low levels of 1-OHP can be challenging due to the presence of potential interferents in urine and the need for highly sensitive analytical methods. Techniques like HPLC-MS/MS with isotopic-labeled internal standards have been employed to improve sensitivity and specificity. [, ]
Q12: How does the sensitivity of 1-OHP as a biomarker vary with exposure levels?
A12: While 1-OHP effectively reflects high PAH exposures, its sensitivity at lower levels may be limited. Studies suggest that urinary 1-OHP levels may not always correlate significantly with exposure at very low concentrations. [, ]
Q13: What is the significance of 1-OHP glucuronide in PAH exposure assessment?
A13: 1-OHP glucuronide is a conjugated form of 1-OHP found in urine. Measuring both free and conjugated 1-OHP provides a more complete picture of pyrene metabolism and elimination, offering valuable insights into PAH exposure assessment. [, , ]
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